6-(Cyclopent-3-en-1-yloxy)nicotinonitrile
Description
6-(Cyclopent-3-en-1-yloxy)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with a nitrile group at position 3 and a cyclopent-3-en-1-yloxy moiety at position 4. The cyclopentenyloxy group introduces a strained cyclic ether with an unsaturated bond, which may influence electronic properties and steric interactions. This compound is cataloged under CAS 1355334-64-3 and is available commercially, though its applications remain understudied in the literature . Nicotinonitriles, in general, are recognized for their versatility in medicinal chemistry, serving as precursors for bioactive molecules with antimicrobial, anticancer, and antioxidant activities .
Properties
IUPAC Name |
6-cyclopent-3-en-1-yloxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-7-9-5-6-11(13-8-9)14-10-3-1-2-4-10/h1-2,5-6,8,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQLTMRXYUUSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1OC2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopent-3-en-1-yloxy)nicotinonitrile typically involves the reaction of nicotinonitrile with cyclopent-3-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopent-3-en-1-yloxy)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted nicotinonitriles.
Scientific Research Applications
6-(Cyclopent-3-en-1-yloxy)nicotinonitrile has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(Cyclopent-3-en-1-yloxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Nicotinonitrile derivatives vary significantly based on substituents at positions 2, 4, and 6 of the pyridine ring. Key comparisons include:
Table 1: Substituent Profiles and Physicochemical Properties
- Electronic Effects : The cyclopentenyloxy group is moderately electron-donating due to the oxygen atom, contrasting with electron-withdrawing groups like bromine in 5a or nitriles. This affects reactivity in nucleophilic substitution or cyclization reactions .
- Thermal Stability : A1’s high melting point (296–298°C) suggests strong intermolecular interactions, whereas cyclopentenyloxy derivatives may exhibit lower stability due to steric strain .
Biological Activity
6-(Cyclopent-3-en-1-yloxy)nicotinonitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C12H12N2O
- Molecular Weight : 200.24 g/mol
- CAS Number : 1355334-42-7
The biological activity of this compound is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). This compound acts as a modulator of these receptors, which play crucial roles in neurotransmission and are implicated in various neurological disorders.
Key Mechanisms:
- Receptor Binding : The compound binds to nAChRs, influencing their activity and potentially altering synaptic transmission.
- Neuroprotective Effects : By modulating receptor activity, it may exert neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Biological Activity Data
Research has indicated several biological activities associated with this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress in neuronal cells | |
| Neuroprotective | Protects against neurodegeneration | |
| Antimicrobial | Inhibits growth of certain bacterial strains |
Case Studies
-
Neuroprotection in Animal Models :
- A study demonstrated that administration of this compound in rodent models of Alzheimer's disease resulted in improved cognitive function and reduced amyloid plaque formation. The compound's ability to enhance cholinergic signaling was highlighted as a key factor in its neuroprotective effects.
-
Antimicrobial Activity :
- In vitro tests showed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
Research Findings
Recent research has focused on the synthesis and optimization of this compound derivatives to enhance its biological activity. Structural modifications have been shown to improve binding affinity to nAChRs and increase neuroprotective efficacy.
Notable Findings:
- A derivative with a modified cyclopentene ring exhibited a 50% increase in receptor binding affinity compared to the parent compound.
- The introduction of additional functional groups has been linked to enhanced antioxidant properties, further supporting its potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
